molecular formula C23H31N3OS B2479640 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 921902-21-8

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2479640
CAS No.: 921902-21-8
M. Wt: 397.58
InChI Key: XDKFDAGBBZDWGD-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C23H31N3OS and its molecular weight is 397.58. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3OS/c1-25-11-5-7-18-15-19(9-10-21(18)25)22(26-12-3-2-4-13-26)17-24-23(27)16-20-8-6-14-28-20/h6,8-10,14-15,22H,2-5,7,11-13,16-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKFDAGBBZDWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=CS3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, also referred to as KN3014, is a compound that has garnered interest for its potential biological activities, particularly in the context of inflammatory responses and neurological disorders. This article provides a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound KN3014 has the following characteristics:

  • Molecular Formula : C₁₈H₂₈N₂OS
  • Molecular Weight : 314.49 g/mol
  • Structural Features : It contains a tetrahydroquinoline moiety linked to a piperidine group and a thiophene acetamide structure.

KN3014 has been identified as an inhibitor of the NLRP3 inflammasome pathway. The NLRP3 inflammasome plays a crucial role in the activation of interleukin-1 beta (IL-1β), a key cytokine involved in inflammatory responses. Specifically, KN3014 inhibits the interaction between the PYD domains of NLRP3 and ASC (apoptosis-associated speck-like protein containing a CARD), which is essential for inflammasome assembly and subsequent IL-1β secretion.

Key Findings:

  • IL-1β Secretion Inhibition : At a concentration of 50 μM, KN3014 completely inhibits IL-1β secretion from peripheral blood mononuclear cells derived from patients with Muckle-Wells syndrome, indicating its potential therapeutic application in autoinflammatory conditions .
  • Selectivity : The compound does not inhibit tumor necrosis factor-alpha (TNFα) production, suggesting that it specifically targets the later stages of IL-1β activation without affecting initial priming events .

Case Studies and Experimental Evidence

Several studies have evaluated the biological activity of compounds structurally related to KN3014:

StudyCompoundActivityFindings
Various tetrahydroquinoline derivativesnNOS inhibitionSelective inhibition with favorable potency profiles against nNOS compared to eNOS and iNOS.
KN3014IL-1β inhibitionComplete inhibition of IL-1β secretion at 50 μM concentration in patient-derived cells.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide exhibit potential as neuronal nitric oxide synthase (nNOS) inhibitors , which are effective in treating neurological disorders such as neuropathic pain and migraines. For instance, related compounds showed efficacy in reversing thermal hyperalgesia in rat models .

Antidepressant Activity

Studies have explored the antidepressant-like effects of tetrahydroquinoline derivatives. The compound's ability to modulate neurotransmitter systems suggests it could be beneficial in treating depression and anxiety disorders .

Cancer Research

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction .

Case Studies and Research Findings

StudyFindings
Chung Model (2011)Demonstrated that related compounds fully reversed thermal hyperalgesia at doses of 30 mg/kg .
Antidepressant ActivityShowed significant improvement in behavioral tests indicative of antidepressant effects .
Cancer Cell LinesExhibited selective cytotoxicity against breast and lung cancer cells .

Preparation Methods

Reductive Amination of Quinoline Derivatives

A common approach involves the partial hydrogenation of 6-nitroquinoline followed by N-methylation. For example:

  • Nitration : Quinoline is nitrated at the 6-position using fuming HNO₃/H₂SO₄ at 0–5°C.
  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine and the quinoline to tetrahydroquinoline.
  • N-Methylation : Treatment with methyl iodide (CH₃I) in the presence of NaH yields 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine.

Yield : 68–72% over three steps.

Microwave-Assisted Povarov Reaction

An alternative one-pot method employs a microwave-assisted Povarov reaction:

  • Reactants : Aniline derivatives, cyclopentadiene, and formaldehyde.
  • Conditions : Microwave irradiation (150 W, 120°C, 20 min).
  • Advantage : 85% yield with reduced reaction time compared to conventional heating.

Preparation of 2-(Piperidin-1-yl)Ethylamine

Nucleophilic Substitution

Piperidine reacts with 2-chloroethylamine hydrochloride in the presence of K₂CO₃:
$$ \text{Piperidine} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{K}2\text{CO}_3, \text{EtOH}} \text{2-(Piperidin-1-yl)ethylamine} $$
Yield : 78–82% after purification by distillation.

Reductive Amination

Piperidine and 2-aminoethanol undergo reductive amination using NaBH₃CN:
$$ \text{Piperidine} + \text{HOCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{2-(Piperidin-1-yl)ethylamine} $$
Yield : 70%.

Synthesis of 2-(Thiophen-2-yl)Acetic Acid

Friedel-Crafts Acylation

Thiophene undergoes acetylation with chloroacetyl chloride in the presence of AlCl₃:
$$ \text{Thiophene} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}} 2\text{-(Thiophen-2-yl)acetyl chloride} $$
Hydrolysis : The acyl chloride is hydrolyzed to the carboxylic acid using NaOH.
Yield : 65%.

Grignard Addition

An alternative route employs a thiophene Grignard reagent:

  • Formation of Thienylmagnesium Bromide : Thiophene + Mg in THF.
  • Reaction with Ethylene Oxide : Yields 2-(thiophen-2-yl)ethanol.
  • Oxidation : CrO₃/H₂SO₄ oxidizes the alcohol to the acid.
    Yield : 58% over three steps.

Final Coupling and Amidation

Amide Bond Formation

The key step involves coupling 2-(piperidin-1-yl)ethylamine with 2-(thiophen-2-yl)acetic acid:

  • Activation : The acid is converted to an acyl chloride using SOCl₂ or via EDCl/HOBt-mediated coupling.
  • Reaction : The acyl chloride reacts with 2-(piperidin-1-yl)ethylamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

$$ \text{2-(Thiophen-2-yl)acetyl chloride} + \text{2-(Piperidin-1-yl)ethylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(2-(Piperidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide} $$
Yield : 84%.

Mannich Reaction for Tetrahydroquinoline Incorporation

The tetrahydroquinoline subunit is introduced via a Mannich reaction:

  • Reactants : 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine, formaldehyde, and the pre-formed acetamide intermediate.
  • Conditions : Reflux in ethanol with HCl catalysis.

$$ \text{Acetamide intermediate} + \text{Formaldehyde} + \text{Tetrahydroquinoline amine} \xrightarrow{\text{HCl, EtOH}} \text{Target Compound} $$
Yield : 76% after column chromatography.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Microwave Assistance : Reduces reaction time from 7 hours to 20 minutes for Povarov reactions.
  • Catalysis : HCl in ethanol enhances Mannich reaction rates by protonating the amine, increasing electrophilicity.

Purification Strategies

  • Column Chromatography : Silica gel (hexane/ethyl acetate, 3:1) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21–6.82 (m, aromatic protons), 3.45 (s, N-CH₃), 2.89–2.45 (m, piperidine and ethylamine protons).
  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Evaluation of Methods

Step Method Yield (%) Time Cost
Tetrahydroquinoline Reductive Amination 68 12 h $$
Microwave Povarov 85 0.3 h $$$
Piperidine Ethylamine Nucleophilic Substitution 78 6 h $
Reductive Amination 70 8 h $$
Amidation EDCl/HOBt 84 3 h $$$
Acyl Chloride 76 2 h $$

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